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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

Get Quote

Technical Monograph: 1-Butylcyclohexan-1-
amine
Structural Characterization, Synthesis, and
Pharmacological Applications[1]
CAS Registry Number: 2626-61-1 Molecular Formula: C₁₀H₂₁N Molecular Weight: 155.28 g/mol

IUPAC Name: 1-Butylcyclohexan-1-amine[1][2]

Executive Summary & Compound Identity
1-Butylcyclohexan-1-amine is a lipophilic, primary aliphatic amine characterized by geminal

substitution at the C1 position of the cyclohexane ring.[1] Unlike its secondary amine isomer, N-

butylcyclohexanamine (CAS 10108-56-2), this compound features a quaternary carbon center

bearing both the amino group and the butyl chain.[1]

This structural distinction is critical:
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Steric Environment: The geminal butyl group creates significant steric bulk around the

nitrogen atom, influencing nucleophilicity and resistance to enzymatic degradation (e.g., by

MAO).

Pharmacophore: It serves as a simplified structural analog to Memantine and Neramexane,

sharing the core 1-amino-alkylcyclohexane motif required for uncompetitive NMDA receptor

channel blocking.[1][2]

Structural Comparison Table
Feature 1-Butylcyclohexan-1-amine N-Butylcyclohexanamine

Structure Geminal (C1-substituted)
Secondary Amine (N-

substituted)

CAS Number 2626-61-1 10108-56-2

Class
Primary Amine (

)

Secondary Amine (

)

Steric Bulk High (Quaternary Carbon) Low (Secondary Nitrogen)

Primary Use
NMDA Antagonist Scaffold,

Synthesis
Surfactant, Corrosion Inhibitor

Chemical Structure & Physicochemical
Properties[1][2][3][4][5]
The physicochemical profile of 1-butylcyclohexan-1-amine is dominated by its high lipophilicity

and the steric shielding of the amine function.[1]

Key Physicochemical Parameters[1][2][5]
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Property
Value
(Experimental/Predicted)

Context

LogP 2.9 ± 0.2

Highly lipophilic; crosses

Blood-Brain Barrier (BBB).[1]

[2]

pKa 10.5 ± 0.3

Typical for tertiary alkylamines;

protonated at physiological pH.

[1][2]

Boiling Point ~205–210 °C (760 mmHg)

Estimated based on

homologues (1-methyl:

140°C).[1][2]

Density 0.86 g/cm³ Less dense than water.[1][2]

Solubility < 1 mg/mL (Water)
Soluble in EtOH, DMSO, DCM,

THF.[2]

Stereochemistry & Conformation
The cyclohexane ring typically adopts a chair conformation.[1][2] In 1-butylcyclohexan-1-amine,

the bulky butyl group and the amino group compete for the equatorial position.[1]

Equatorial Preference: The larger butyl group (

kcal/mol) will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions,
forcing the amino group into the axial orientation.

Implication: This axial amine orientation can impact binding kinetics in ion channels, often

favoring "trapping" mechanisms seen in channel blockers.[1][2]

Synthesis & Manufacturing Protocols
The synthesis of 1-butylcyclohexan-1-amine presents a challenge due to the formation of a

quaternary carbon.[1][2] Standard alkylation of amines is insufficient.[1][2] The most robust

pathway involves the Grignard addition to cyclohexanone followed by a Ritter Reaction.[1][2]
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Pathway Visualization (DOT)
The following diagram outlines the "Ritter-Chloroacetonitrile" route, preferred for laboratory

safety over HCN methods.

Cyclohexanone
(Starting Material)

1-Butylcyclohexanol
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(ClCH2CN / H2SO4) 1-Butylcyclohexan-1-amine

(Final Product)

Reflux

Thiourea / EtOH
(Cleavage)
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Figure 1: Synthetic route via Grignard addition and Modified Ritter Reaction.[1][2]

Detailed Experimental Protocol
Step 1: Synthesis of 1-Butylcyclohexanol
Principle: Nucleophilic addition of an organometallic reagent to a ketone.[1][2]

Reagents: Cyclohexanone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in THF),

Anhydrous THF.

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

Procedure:

Cool n-BuMgBr solution to 0°C.[1][2]

Add Cyclohexanone dropwise over 30 mins to maintain temp < 5°C.[1][2]

Allow to warm to Room Temp (RT) and stir for 2 hours.

Quench: Slowly add saturated
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solution (exothermic).

Workup: Extract with Diethyl Ether (3x), dry over

, and concentrate.

Purification: Vacuum distillation or silica flash chromatography (Hexane/EtOAc 9:1).[1][2]

Step 2: Modified Ritter Reaction (Chloroacetonitrile Method)
Principle: Generation of a tertiary carbocation followed by nitrile trapping and thiourea cleavage

(Jirgensons et al. method).[1][2]

Reagents: 1-Butylcyclohexanol (1.0 eq), Chloroacetonitrile (1.5 eq), Acetic Acid (solvent),

Sulfuric Acid (1.5 eq).

Procedure:

Dissolve alcohol and chloroacetonitrile in Acetic Acid.

Add

dropwise at 0–5°C (Caution: Highly Exothermic).

Stir at RT for 24 hours.

Pour into ice water; filter the precipitated Chloroacetamide intermediate.[1][2]

Cleavage:

Reflux the amide with Thiourea (1.2 eq) in Ethanol/Acetic Acid (5:1) for 10 hours.

Cool and basify with NaOH to pH > 12.[1][2]

Extract the free amine with DCM.[1][2]

Pharmacological Applications: NMDA Receptor
Antagonism[2][8][9][10]
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1-Butylcyclohexan-1-amine belongs to the class of Amino-Alkyl-Cyclohexanes, which are

established uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

Mechanism of Action
Unlike competitive antagonists that bind to the glutamate site, this compound acts as an Open

Channel Blocker.

Use-Dependence: It only enters the channel when the receptor is activated (open).[1][2][4]

Voltage-Dependence: The positively charged amine (at physiological pH) binds deep within

the channel pore, stabilized by the membrane electric field.

Fast Off-Rate: Similar to Memantine, the lipophilic butyl group prevents "permanent"

blocking, allowing physiological synaptic transmission while blocking pathological

excitotoxicity.

Structural Homology (DOT)
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Figure 2: Pharmacophore relationship between 1-Butylcyclohexanamine and known NMDA

antagonists.[1]
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Analytical Characterization
To validate the synthesis of 1-Butylcyclohexan-1-amine, the following spectral data are

expected:

¹H NMR (CDCl₃, 400 MHz):

0.90 (t, 3H, terminal methyl of butyl).[2]

1.2–1.6 (m, 16H, methylene protons of butyl and cyclohexane ring).[2]

1.10 (s, 2H,

, broad, exchangeable with

).[2]

Note: Absence of a methine proton geminal to the nitrogen confirms the quaternary

substitution.[1][2]

¹³C NMR:

Distinct quaternary carbon signal at ~50–55 ppm.[1][2]

Cyclohexane ring carbons: ~22, 26, 38 ppm.[1][2]

Butyl chain carbons: ~14, 23, 26, 40 ppm.[2]

Mass Spectrometry (ESI+):

m/z.[1][2]

Safety & Handling
Hazards: Corrosive (Skin/Eye damage), Acute Toxicity (Oral/Inhalation).[1][2]

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

(carbamate formation).[1][2]

PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Butylcyclohexanol | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. N-Butyl cyclohexylamine | C10H21N | CID 24946 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong
voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. List of NMDA receptor antagonists : Uses, common brands, and safety information
[singlecare.com]

5. N-tert-butylcyclohexylamine | C10H21N | CID 103920 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [1-Butylcyclohexanamine chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butylcyclohexylamine
https://www.benchchem.com/product/b13617842/docs?utm_src=pdf-body#1-butylcyclohexanamine-chemical-properties-and-structure
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/13182498
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubmed.ncbi.nlm.nih.gov/10193901/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubmed.ncbi.nlm.nih.gov/10193557/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
http://www.orgsyn.org/demo.aspx?prep=CV5P0175
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://www.benchchem.com/product/b13617842?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Butyl-cyclohexylamine
https://pubmed.ncbi.nlm.nih.gov/10193901/
https://pubmed.ncbi.nlm.nih.gov/10193901/
https://pubmed.ncbi.nlm.nih.gov/10193901/
https://www.singlecare.com/drug-classes/nmda-receptor-antagonists
https://www.singlecare.com/drug-classes/nmda-receptor-antagonists
https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butylcyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butylcyclohexylamine
https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13617842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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